6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde
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Overview
Description
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a bipyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde typically involves the trifluoromethylation of a bipyridine precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable ligand in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with similar applications in catalysis and materials science.
6-(Trifluoromethyl)-2,4’-bipyridine: A closely related compound with similar chemical properties.
Uniqueness
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H7F3N2O |
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Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)10-2-1-9(7-18)11(17-10)8-3-5-16-6-4-8/h1-7H |
InChI Key |
GRNZYPXMZDCHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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